Indisetron

Description

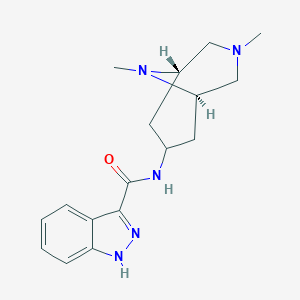

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20)/t11?,12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNNVDILNTUWNS-YHWZYXNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318343 | |

| Record name | Indisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141549-75-9 | |

| Record name | Indisetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141549759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RBZ66NVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacology of Indisetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indisetron hydrochloride is a potent and selective serotonin 5-HT₃ receptor antagonist. This document provides a comprehensive overview of its pharmacology, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical application in the management of nausea and vomiting, particularly that induced by chemotherapy. Due to the limited availability of detailed public data on this compound hydrochloride, this guide incorporates comparative data from the extensively studied 5-HT₃ receptor antagonist, Ondansetron, to provide a thorough understanding of this drug class. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Introduction

Nausea and vomiting are distressing side effects associated with various medical treatments, most notably cancer chemotherapy and radiotherapy. The discovery of the role of serotonin (5-hydroxytryptamine, 5-HT) and its 5-HT₃ receptor in the emetic reflex pathway revolutionized the management of these symptoms. This compound hydrochloride belongs to the "setron" class of drugs, which act as selective antagonists at the 5-HT₃ receptor. This guide delves into the core pharmacological principles of this compound hydrochloride, offering a technical resource for professionals in the field of drug development and research.

Mechanism of Action

The primary mechanism of action of this compound hydrochloride is the competitive and selective blockade of the 5-HT₃ receptor.[1]

Signaling Pathway of Emesis Induction and 5-HT₃ Receptor Antagonism

Chemotherapeutic agents can induce the release of a large amount of serotonin from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then binds to 5-HT₃ receptors on vagal afferent nerves, initiating an upward neuronal signal to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, which in turn activates the vomiting center.[1][2][3] this compound, by blocking these peripheral and central 5-HT₃ receptors, effectively prevents the initiation of this emetic reflex.

Pharmacodynamics

The pharmacodynamic properties of this compound hydrochloride are centered around its interaction with the 5-HT₃ receptor.

Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Species |

| Cilansetron | 5-HT₃ | 0.19 | - |

| 5-HT3 antagonist 3 | 5-HT₃ | 0.25 | Rat |

| Palonosetron | 5-HT₃ | - | - |

Table 1: Comparative Binding Affinities of 5-HT₃ Receptor Antagonists.

Receptor Occupancy

The antiemetic efficacy of 5-HT₃ receptor antagonists is correlated with the degree of receptor occupancy. Studies with Ondansetron have shown that it occupies around 50% of 5-HT₃ receptors, though with significant interindividual differences. The level of receptor occupancy is a key factor in determining the dose-response relationship.

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride dictates its absorption, distribution, metabolism, and excretion, which collectively determine the onset and duration of its antiemetic effect.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound hydrochloride is rapidly absorbed after oral administration, reaching peak plasma concentrations relatively quickly. It undergoes hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, and is subsequently eliminated via renal and fecal excretion. For comparison, Ondansetron is metabolized by multiple CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4.

| Parameter | Ondansetron (Oral) |

| Bioavailability | ~56-60% |

| Tmax (Peak Plasma Time) | ~1.9 - 2 hours |

| Protein Binding | 70-76% |

| Metabolism | Hepatic (CYP1A2, CYP2D6, CYP3A4) |

| Elimination Half-life | ~5.2 - 6.2 hours |

| Excretion | Urine and Feces |

Table 2: Pharmacokinetic Parameters of Ondansetron.

Dose-Response Relationship

Clinical trials have established a clear dose-response relationship for 5-HT₃ receptor antagonists in the prevention of nausea and vomiting. Studies with Ondansetron have demonstrated that increasing the dose generally leads to improved antiemetic efficacy up to a certain point, after which a plateau is reached.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound hydrochloride in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). In a study involving lung cancer patients receiving carboplatin-based chemotherapy, oral this compound hydrochloride showed comparable efficacy to intravenous 5-HT₃ receptor antagonists.

| Phase of CINV | This compound Group (Complete Inhibition) | Control Group (Complete Inhibition) |

| Vomiting (within 24h) | 100% | 95.8% |

| Vomiting (24-72h) | 97.1% | 95.8% |

| Nausea (within 24h) | 87.5% | 95.8% |

| Nausea (24-72h) | 56.3% | 70.8% |

Table 3: Efficacy of this compound Hydrochloride in Preventing CINV in Lung Cancer Patients.

Safety and Tolerability

This compound hydrochloride is generally well-tolerated. Clinical studies have reported no serious adverse events associated with its use. The side effect profile is comparable to other drugs in its class, with headache and constipation being among the more commonly reported adverse effects for 5-HT₃ antagonists.

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing this compound hydrochloride are not widely available in the public literature. However, the following sections describe the general methodologies employed for evaluating 5-HT₃ receptor antagonists.

In Vitro: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT₃ receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT₃ receptor (e.g., from HEK293 cells) are prepared.

-

Radioligand: A radiolabeled ligand with high affinity for the 5-HT₃ receptor (e.g., [³H]GR65630) is used.

-

Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound) are incubated in a suitable buffer to allow binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Detection: The radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the Ki value is calculated using the Cheng-Prusoff equation.

In Vivo: Chemotherapy-Induced Emesis Model

Animal models are crucial for evaluating the antiemetic efficacy of new compounds.

Objective: To assess the ability of a test compound to inhibit chemotherapy-induced emesis.

Animal Model: Ferrets or dogs are commonly used as they possess a vomiting reflex.

Methodology:

-

Acclimatization: Animals are acclimatized to the experimental environment.

-

Drug Administration: The test compound (e.g., this compound hydrochloride) or a vehicle control is administered at a predetermined time before the emetic challenge.

-

Emetic Challenge: A chemotherapeutic agent known to induce emesis (e.g., cisplatin) is administered.

-

Observation: The animals are observed for a set period (e.g., 24 hours), and the number of retching and vomiting episodes is recorded.

-

Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the treated group to the control group.

References

An In-Depth Technical Guide to the Molecular Binding of Indisetron to Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular binding characteristics of Indisetron, a potent and selective serotonin 5-HT3 receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction: The Role of this compound and the 5-HT3 Receptor

This compound is a crucial therapeutic agent, primarily utilized for its anti-emetic properties in managing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Its mechanism of action is centered on the competitive antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a pivotal role in mediating fast synaptic transmission in both the central and peripheral nervous systems. Activation of these receptors by serotonin (5-HT) triggers a rapid influx of cations, leading to neuronal depolarization. By blocking this interaction, this compound effectively mitigates the signaling pathways that lead to the emetic reflex.

Quantitative Binding Profile of this compound

The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. For this compound, the primary target is the 5-HT3 receptor. Quantitative analysis of its binding affinity has been determined through radioligand binding assays.

| Compound | Receptor Subtype | Test System | Binding Affinity (Ki) |

| This compound | 5-HT3 | Rat brain homogenate | 1.70 nM [1] |

Note: A lower Ki value indicates a higher binding affinity. The data presented here is derived from studies on rat brain homogenates, which are a common model in pharmacological research. Further studies on human recombinant receptors are necessary for a complete translational understanding.

Selectivity Profile

While this compound is characterized as a selective 5-HT3 receptor antagonist, a comprehensive understanding of its binding to other serotonin receptor subtypes, as well as other neurotransmitter receptors, is essential for a complete pharmacological assessment. At present, detailed public data on the comprehensive selectivity profile of this compound across a wide panel of receptors is limited. However, it is generally understood that, like other "-setron" drugs, this compound exhibits high selectivity for the 5-HT3 receptor with significantly lower affinity for other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), as well as for dopamine and adrenergic receptors. The lack of significant interaction with these other receptors contributes to its favorable side-effect profile, notably the absence of extrapyramidal symptoms often associated with dopamine receptor antagonists.

Molecular Interactions and Key Binding Residues

The precise molecular interactions between this compound and the 5-HT3 receptor have not been elucidated through co-crystallography. However, insights can be gleaned from molecular modeling studies of the 5-HT3 receptor and its interactions with other -setron antagonists, such as ondansetron and granisetron.

The ligand-binding site of the 5-HT3 receptor is located at the interface of two adjacent subunits in the extracellular domain. Key amino acid residues within this pocket are crucial for ligand recognition and binding. For other 5-HT3 receptor antagonists, a critical interaction involves a cation-π interaction between the protonated amine of the ligand and the aromatic ring of a tryptophan residue, specifically Trp183 in the murine 5-HT3A receptor. It is highly probable that this compound engages in a similar cation-π interaction with this key tryptophan residue, which anchors it within the binding pocket. Other aromatic and hydrophobic residues within the binding site likely contribute to the overall binding affinity and selectivity through van der Waals forces and hydrogen bonding.

Signaling Pathways

The binding of this compound to the 5-HT3 receptor is a competitive antagonistic interaction, meaning it directly competes with the endogenous ligand, serotonin, for the same binding site. By occupying this site without activating the receptor, this compound prevents the conformational changes necessary for ion channel opening.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity is typically achieved through competitive radioligand binding assays. The following is a generalized protocol that can be adapted for this purpose.

Objective

To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled 5-HT3 receptor antagonist (e.g., [³H]granisetron) from its binding sites in a tissue homogenate preparation.

Materials

-

Tissue Source: Rat brain tissue (e.g., cortex or brainstem), known to have a high density of 5-HT3 receptors.

-

Radioligand: [³H]granisetron or another suitable tritiated 5-HT3 antagonist.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., ondansetron or granisetron).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl.

-

-

Equipment:

-

Homogenizer (e.g., Polytron).

-

Refrigerated centrifuge.

-

96-well microplates.

-

Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation counter.

-

Scintillation fluid.

-

Experimental Workflow

Data Analysis

The data obtained from the scintillation counter (counts per minute, CPM) are used to calculate the percentage of specific binding of the radioligand at each concentration of this compound. A competition curve is then generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis.

The binding affinity (Ki) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

-

IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

This compound demonstrates high-affinity binding to the serotonin 5-HT3 receptor, consistent with its potent anti-emetic effects. Its mechanism of action is based on competitive antagonism, thereby inhibiting the physiological effects of serotonin at these receptors. While its high selectivity for the 5-HT3 receptor is a key feature, further comprehensive profiling across a wider range of neurotransmitter receptors would provide a more complete understanding of its pharmacological profile. The experimental protocols and theoretical framework presented in this guide offer a foundation for further research into the molecular pharmacology of this compound and the development of novel 5-HT3 receptor modulators.

References

The Serotonin Blockade: A Technical History of 5-HT3 Receptor Antagonist Development

For Researchers, Scientists, and Drug Development Professionals

The development of 5-HT3 receptor antagonists represents a landmark achievement in pharmacotherapy, particularly in the management of nausea and vomiting induced by chemotherapy and postoperative states. This technical guide provides an in-depth exploration of the history, discovery, and evolution of these critical therapeutic agents. We will delve into the core scientific principles, experimental methodologies, and quantitative data that have underpinned the journey from initial observations to the highly selective and potent drugs used in clinical practice today.

Genesis of a Breakthrough: Early Discoveries and the Dawn of the "Setrons"

The story of 5-HT3 receptor antagonists begins with the broader understanding of serotonin (5-hydroxytryptamine, 5-HT) and its diverse physiological roles. In the mid-20th century, researchers began to unravel the complexities of serotonin's actions, identifying multiple receptor subtypes that mediated its effects. A pivotal moment came in the 1970s when John Fozard's work identified metoclopramide and cocaine as weak antagonists at what was then known as the 5-HT-M receptor.[1] This finding, coupled with the realization that the antiemetic effects of metoclopramide were partially due to this antagonism, laid the crucial groundwork for targeted drug development.

The true breakthrough, however, arrived with the synthesis of the first potent and selective 5-HT3 receptor antagonist, MDL 72222, by Fozard and Maurice Gittos.[1] This discovery ignited a wave of research and development, leading to the creation of the first generation of "setrons," a class of drugs that would revolutionize antiemetic therapy.

Timeline of Key Developments:

-

1984: Ondansetron, the first clinically successful 5-HT3 antagonist, was developed by Glaxo.[1] Tropisetron was also first described in this year.

-

1988: Granisetron was developed.[1]

-

1989: The development of dolasetron was first reported in the literature.[1]

-

1991: Ondansetron received FDA approval, marking a new era in the management of chemotherapy-induced nausea and vomiting (CINV).

-

1993: Granisetron was approved for clinical use.

-

1994: Tropisetron was approved.

-

1997: Dolasetron gained FDA approval.

-

2003: The FDA approved palonosetron, a second-generation antagonist with distinct pharmacological properties.

The Molecular Target: Understanding the 5-HT3 Receptor

The 5-HT3 receptor stands unique among the serotonin receptor family. While other 5-HT receptors are G-protein coupled receptors, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily. Structurally, it is a pentameric complex of subunits arranged around a central ion-conducting pore. The binding of serotonin to the receptor triggers a conformational change, opening the channel and allowing the rapid influx of cations, primarily sodium (Na+) and potassium (K+), with some permeability to calcium (Ca2+). This influx leads to the depolarization of the neuron, initiating an excitatory signal.

Generations of Antagonists: A Comparative Overview

The 5-HT3 receptor antagonists are broadly categorized into two generations, primarily distinguished by their pharmacological profiles.

First-Generation Antagonists

The first-generation drugs, including ondansetron, granisetron, dolasetron, and tropisetron, were revolutionary in their ability to control acute CINV (occurring within the first 24 hours of chemotherapy). These agents share a similar mechanism of action, competitively blocking the binding of serotonin to the 5-HT3 receptor.

Second-Generation Antagonists

Palonosetron is the key member of the second generation of 5-HT3 receptor antagonists. It exhibits several distinct features that set it apart from its predecessors. Palonosetron has a significantly higher binding affinity for the 5-HT3 receptor and a much longer plasma half-life (approximately 40 hours). These properties contribute to its enhanced efficacy, particularly in the management of delayed CINV (occurring more than 24 hours after chemotherapy). The mechanism of palonosetron is also thought to involve allosteric binding and positive cooperativity, leading to receptor internalization, which may contribute to its prolonged duration of action.

Quantitative Pharmacology: A Data-Driven Comparison

The development of 5-HT3 receptor antagonists has been heavily reliant on quantitative pharmacological assessments. The following tables summarize key binding affinity and pharmacokinetic data for the major drugs in this class.

Table 1: Binding Affinities of 5-HT3 Receptor Antagonists

| Drug | Receptor Binding Affinity (Ki, nM) |

| Ondansetron | 1.8 - 6.9 |

| Granisetron | 0.1 - 1.2 |

| Dolasetron (active metabolite, hydrodolasetron) | 2.5 - 30.8 |

| Tropisetron | 0.08 - 0.5 |

| Palonosetron | 0.04 - 0.2 |

Note: Ki values can vary depending on the experimental conditions and tissue source.

Table 2: Pharmacokinetic Properties of 5-HT3 Receptor Antagonists

| Drug | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) |

| Ondansetron | ~60 | 1.5 - 2 | 20 - 30 (8mg dose) | 3 - 6 |

| Granisetron | ~60 | 1.5 - 2 | 3 - 6 (1mg dose) | 4 - 9 |

| Dolasetron | ~75 (as hydrodolasetron) | ~1 | ~25 (100mg dose) | ~8 |

| Tropisetron | ~60 | ~2 | ~6 (5mg dose) | ~8 |

| Palonosetron | ~97 (oral) | ~5.1 (oral) | ~0.8 (0.5mg oral dose) | ~40 |

The Drug Development Workflow: From Bench to Bedside

The journey of a 5-HT3 receptor antagonist from a laboratory concept to a clinically approved medication is a long and rigorous process. This workflow involves multiple stages of research, development, and testing to ensure both efficacy and safety.

Key Experimental Protocols: The Methodologies Behind the Discoveries

The characterization and development of 5-HT3 receptor antagonists rely on a suite of specialized experimental techniques. Below are detailed overviews of the core methodologies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [3H]granisetron) for binding to the 5-HT3 receptor in a tissue or cell membrane preparation.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells known to express 5-HT3 receptors (e.g., HEK293 cells transfected with the human 5-HT3 receptor) in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Incubation:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT3 antagonist).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of a test compound on the 5-HT3 receptor ion channel activity.

Principle: This technique allows for the recording of ionic currents flowing through the 5-HT3 receptor channel in a single cell in response to the application of agonists and antagonists.

Methodology:

-

Cell Preparation:

-

Culture cells expressing 5-HT3 receptors (e.g., HEK293 cells) on coverslips.

-

-

Recording Setup:

-

Place a coverslip with the cells in a recording chamber on the stage of a microscope.

-

Fill a glass micropipette with an appropriate intracellular solution and mount it on a micromanipulator.

-

Lower the micropipette onto a single cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

-

Data Acquisition:

-

"Clamp" the cell membrane at a specific holding potential (e.g., -60 mV).

-

Apply serotonin to the cell to activate the 5-HT3 receptors and record the resulting inward current.

-

Apply the test compound (antagonist) prior to or concurrently with serotonin to measure its effect on the serotonin-induced current.

-

Record and analyze the current responses using specialized software.

-

In Vivo Model: Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the antiemetic efficacy of a test compound in a relevant animal model.

Principle: Ferrets are a well-established model for studying emesis as they have a vomiting reflex similar to humans. Cisplatin, a highly emetogenic chemotherapy agent, is used to induce vomiting.

Methodology:

-

Animal Acclimation:

-

House ferrets individually and allow them to acclimate to the laboratory environment.

-

-

Drug Administration:

-

Administer the test compound or vehicle (control) to the ferrets via the desired route (e.g., oral, intravenous).

-

After a specified pretreatment time, administer a standardized dose of cisplatin intravenously.

-

-

Observation and Data Collection:

-

Observe the animals for a defined period (e.g., 4-6 hours for acute emesis) and record the number of retches and vomits.

-

For studies of delayed emesis, the observation period is extended to 24-72 hours.

-

-

Data Analysis:

-

Compare the number of emetic episodes in the test compound-treated group to the vehicle-treated group.

-

Calculate the percentage of protection against emesis.

-

Future Directions

The development of 5-HT3 receptor antagonists has been a resounding success in supportive care for cancer patients and in postoperative settings. However, research continues to explore new frontiers. These include the development of novel antagonists with improved pharmacokinetic profiles, the investigation of their potential therapeutic applications in other conditions such as irritable bowel syndrome and psychiatric disorders, and a deeper understanding of the molecular intricacies of 5-HT3 receptor function and regulation. The foundation laid by the pioneering work in this field continues to inspire the next generation of drug discovery and development.

References

Indisetron's Antagonistic Effect on the Chemoreceptor Trigger Zone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of indisetron, a selective 5-HT3 receptor antagonist, on the chemoreceptor trigger zone (CTZ). It details the mechanism of action, quantitative binding affinity, in vivo efficacy, and relevant experimental protocols. The document is intended to serve as a resource for researchers and professionals involved in the development of antiemetic therapies.

Introduction

Chemotherapy-induced nausea and vomiting (CINV) is a significant and distressing side effect of many cancer treatments, impacting patient quality of life and treatment adherence. The emetic response is a complex process involving both central and peripheral pathways. A key central component is the chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata. The CTZ is a circumventricular organ with a permeable blood-brain barrier, allowing it to detect emetogenic substances in the circulation.

Serotonin (5-hydroxytryptamine, 5-HT), released from enterochromaffin cells in the gastrointestinal tract in response to chemotherapeutic agents, plays a pivotal role in initiating the emetic reflex. 5-HT activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the area postrema. The area postrema is rich in 5-HT3 receptors, and their activation contributes significantly to the sensation of nausea and the vomiting reflex.

This compound is a potent and selective antagonist of the 5-HT3 receptor. By blocking the binding of serotonin to these receptors in the CTZ and on peripheral vagal nerve terminals, this compound effectively mitigates CINV. This guide provides an in-depth analysis of this compound's interaction with the CTZ, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Mechanism of Action at the Chemoreceptor Trigger Zone

This compound exerts its antiemetic effect through competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel. The binding of serotonin to the 5-HT3 receptor normally triggers the opening of a non-selective cation channel, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions. This influx causes depolarization of the neuron, initiating an action potential that propagates the emetic signal.

This compound, by binding to the same site as serotonin, prevents this channel opening and subsequent neuronal depolarization. This blockade occurs at two critical locations:

-

Central Blockade: In the chemoreceptor trigger zone (area postrema), this compound directly antagonizes 5-HT3 receptors on neurons that detect emetogenic substances in the blood.

-

Peripheral Blockade: this compound also blocks 5-HT3 receptors on vagal afferent nerve terminals in the gastrointestinal tract, preventing the transmission of emetic signals from the gut to the brainstem.

The dual action of this compound at both central and peripheral sites contributes to its high efficacy in controlling CINV.

Quantitative Data

Receptor Binding Affinity

The affinity of this compound for the 5-HT3 receptor has been determined through radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Tissue Source | Radioligand | Ki (nM) | Reference |

| This compound | 5-HT3 | Rat Brain Homogenate | Not Specified | 1.70 | [1] |

In Vivo Antiemetic Efficacy

The ferret is a well-established animal model for studying chemotherapy-induced emesis due to its robust vomiting reflex. The efficacy of this compound has been demonstrated in this model against cisplatin-induced emesis.

| Animal Model | Emetogen | This compound Dose (mg/kg) | Route of Administration | Effect | Reference |

| Ferret | Cisplatin | 1 | s.c. (twice per day) | Suppressed acute and delayed phase emesis | [2] |

| Ferret | Cisplatin | 1 | p.o. | Inhibited acute emesis | [2] |

Note: A full dose-response study to determine the ED50 value was not found in the searched literature.

Pharmacokinetic Parameters (Ondansetron as a Reference)

| Parameter | Species | Value | Route of Administration | Reference |

| Half-life (t½) | Human | 3-6 hours | Oral | [3] |

| Bioavailability (F) | Human | ~60% | Oral | [3] |

| Volume of Distribution (Vd) | Human | ~160 L | Intravenous | |

| Clearance (CL) | Human | Not Specified | - | - |

| Cmax | Human (8 mg dose) | ~20-30 ng/mL | Oral | |

| Tmax | Human | ~1.5-2 hours | Oral |

Experimental Protocols

Competitive Radioligand Binding Assay for 5-HT3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Receptor Source: Rat brain homogenate (specifically from the brainstem or cortex, known to express 5-HT3 receptors).

-

Radioligand: [3H]Granisetron or [3H]GR65630 (a high-affinity 5-HT3 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM tropisetron or ondansetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize the rat brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer + radioligand.

-

Non-specific Binding: Non-specific binding control + radioligand.

-

Competition Binding: this compound dilution + radioligand.

-

-

Add the membrane preparation to each well.

-

The final concentration of the radioligand should be close to its Kd value (typically 0.5-2 nM).

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Model of Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the antiemetic efficacy of this compound against cisplatin-induced emesis.

Materials:

-

Animals: Male ferrets (1-1.5 kg).

-

Emetogen: Cisplatin.

-

Test Compound: this compound.

-

Vehicle: Saline or other appropriate vehicle for drug administration.

-

Observation Cages: Cages that allow for clear observation of the animals' behavior.

Procedure:

-

Acclimatization:

-

House the ferrets individually and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.

-

Provide food and water ad libitum.

-

-

Fasting:

-

Fast the animals overnight (approximately 12-16 hours) before the experiment, with free access to water.

-

-

Drug Administration:

-

On the day of the experiment, administer this compound or its vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral) at various doses to different groups of animals.

-

Typically, the antiemetic is given 30-60 minutes before the administration of the emetogen.

-

-

Induction of Emesis:

-

Administer cisplatin (typically 5-10 mg/kg) via the intraperitoneal (i.p.) or intravenous (i.v.) route.

-

-

Observation:

-

Immediately after cisplatin administration, place each ferret in an individual observation cage.

-

Observe the animals continuously for a defined period (e.g., 4-6 hours for acute emesis) and record the following parameters:

-

Latency to the first emetic episode: The time from cisplatin administration to the first retch or vomit.

-

Number of retches: Forceful, rhythmic contractions of the abdominal muscles without expulsion of gastric contents.

-

Number of vomits: Forceful expulsion of gastric contents.

-

Number of emetic episodes: A cluster of retches and/or vomits separated from the next by a period of quiet.

-

-

-

Data Analysis:

-

Compare the emetic parameters between the vehicle-treated group and the this compound-treated groups.

-

Calculate the percentage inhibition of emesis for each dose of this compound.

-

If a dose-response study is conducted, determine the ED50 value (the dose of this compound that produces a 50% reduction in the number of emetic episodes).

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the antiemetic effect.

-

Signaling Pathways and Visualizations

5-HT3 Receptor Signaling in the Chemoreceptor Trigger Zone

The activation of the 5-HT3 receptor in a CTZ neuron initiates a cascade of events leading to neuronal excitation and the propagation of the emetic signal.

Mechanism of this compound Action

This compound competitively blocks the binding of serotonin to the 5-HT3 receptor, thereby inhibiting the downstream signaling cascade.

Experimental Workflow for In Vivo Antiemetic Testing

The following diagram illustrates the typical workflow for assessing the antiemetic efficacy of a test compound in the ferret model.

Conclusion

This compound is a highly effective 5-HT3 receptor antagonist that plays a crucial role in the management of chemotherapy-induced nausea and vomiting. Its mechanism of action, centered on the blockade of 5-HT3 receptors in the chemoreceptor trigger zone and on peripheral vagal afferents, is well-established. This technical guide has provided a detailed overview of the quantitative pharmacology of this compound, along with standardized experimental protocols for its evaluation. The provided diagrams visually summarize the key signaling pathways and experimental workflows, serving as a valuable resource for researchers in the field of antiemetic drug discovery and development. Further research to delineate the complete pharmacokinetic profile of this compound and to establish a definitive ED50 in preclinical models would further enhance our understanding of this important therapeutic agent.

References

Indisetron: A Deep Dive into Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist. This document provides a comprehensive technical overview of its receptor binding profile, detailing its affinity for the primary target, the 5-HT3 receptor, and its selectivity against a panel of other physiologically relevant receptors. The information presented herein is critical for understanding the pharmacological profile of this compound and its mechanism of action as an antiemetic agent. All quantitative data is supported by detailed experimental methodologies, and key concepts are visualized through diagrams to facilitate a deeper understanding.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter that modulates a wide array of physiological functions through its interaction with a diverse family of receptors. The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in the emetic reflex.[1] Antagonists of the 5-HT3 receptor, such as this compound, have emerged as a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[2][3][4]

The therapeutic efficacy and safety profile of a 5-HT3 receptor antagonist are intrinsically linked to its binding affinity for the target receptor and its selectivity over other receptor types. High affinity ensures potent inhibition of the 5-HT3 receptor at clinically relevant concentrations, while high selectivity minimizes the potential for off-target effects and adverse drug reactions. This guide provides an in-depth analysis of this compound's receptor binding characteristics.

Receptor Binding Affinity and Selectivity Profile of this compound

The binding affinity of this compound for the human 5-HT3 receptor is in the low nanomolar range, indicating a high potency for its therapeutic target. To comprehensively characterize its selectivity, the binding of this compound has been assessed against a wide panel of neurotransmitter receptors. The data, typically expressed as inhibition constants (Ki), are summarized in the tables below. A lower Ki value signifies a higher binding affinity.

Table 1: this compound Binding Affinity for Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| 5-HT3 | 0.8 |

| 5-HT1A | >10,000 |

| 5-HT2A | >10,000 |

| 5-HT2C | >10,000 |

| 5-HT4 | >10,000 |

Table 2: this compound Selectivity Profile against Other Neurotransmitter Receptors

| Receptor | Ki (nM) |

| Dopamine D2 | >10,000 |

| Histamine H1 | >10,000 |

| Adrenergic α1 | >10,000 |

| Adrenergic α2 | >10,000 |

| Muscarinic M1 | >10,000 |

Data presented in the tables are compiled from various in vitro binding studies. The high Ki values (>10,000 nM) indicate negligible affinity for these off-target receptors, highlighting the exceptional selectivity of this compound for the 5-HT3 receptor.

Experimental Protocols

The determination of receptor binding affinities is predominantly achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[5]

Radioligand Competition Binding Assay

This method is employed to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.

Protocol Outline:

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest (e.g., human 5-HT3, dopamine D2, etc.) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [3H]GR65630 for the 5-HT3 receptor) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Its activation leads to a rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, resulting in neuronal depolarization.

Mechanism of Action of this compound:

This compound, as a competitive antagonist, binds to the same site on the 5-HT3 receptor as serotonin. However, its binding does not induce the conformational change required to open the ion channel. By occupying the binding site, this compound effectively blocks serotonin from activating the receptor, thereby preventing the downstream signaling cascade that leads to the emetic reflex.

Conclusion

This compound is a highly potent and selective antagonist of the 5-HT3 receptor. Its strong affinity for the 5-HT3 receptor, coupled with its negligible interaction with a wide range of other neurotransmitter receptors, underscores its targeted mechanism of action. This high selectivity is a key contributor to its favorable safety and tolerability profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the molecular pharmacology of this compound.

References

Preclinical Safety and Toxicology of Indisetron: A Technical Overview

Disclaimer: Publicly available, detailed preclinical safety and toxicology data for Indisetron is limited. This guide synthesizes the expected toxicological profile based on established knowledge of the 5-HT3 receptor antagonist class and utilizes specific data from a closely related and well-documented compound, Ondansetron, as a representative example. The experimental protocols and quantitative data presented herein are illustrative of the comprehensive evaluation such a compound undergoes.

Executive Summary

This compound is a potent and selective serotonin 5-HT3 receptor antagonist. As with all pharmaceutical compounds, a thorough preclinical safety and toxicology evaluation is paramount to characterize potential risks prior to human administration. This involves a battery of in vitro and in vivo studies designed to identify target organ toxicity, dose-response relationships, and potential genotoxic, reproductive, and carcinogenic effects. The preclinical program for a compound like this compound would typically encompass acute, subacute, and chronic toxicity studies in various animal models, alongside specialized assessments of safety pharmacology, reproductive and developmental toxicity, and genotoxicity.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. These studies help in the determination of the median lethal dose (LD50) and in identifying the clinical signs of acute toxicity.

Experimental Protocol: Acute Oral Toxicity (Representative)

-

Test System: Rodent (e.g., Sprague-Dawley rats), both male and female.

-

Administration: Single oral gavage.

-

Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg).

-

Observation Period: 14 days.

-

Parameters Monitored: Clinical signs of toxicity (changes in skin, fur, eyes, respiratory, autonomic, and central nervous system), body weight, and mortality[1].

-

Pathology: Gross necropsy of all animals at the end of the observation period.

Subacute and Chronic Toxicity

Repeated dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a drug. Subacute studies typically last for 28 days, while chronic studies can extend from 90 days to a year or more, depending on the intended duration of clinical use[2].

Experimental Protocol: 28-Day Oral Toxicity Study (Representative)

-

Test System: Rodent (e.g., Wistar rats) and a non-rodent species (e.g., Beagle dogs).

-

Administration: Daily oral administration (gavage or in diet).

-

Dose Levels: At least three dose levels (low, medium, and high) and a control group.

-

Duration: 28 consecutive days.

-

Parameters Monitored:

-

Clinical: Daily observations for signs of toxicity, weekly body weight, and food/water consumption.

-

Hematology & Clinical Chemistry: Blood samples collected at termination for a full panel of hematological and biochemical parameters.

-

Urinalysis: Conducted prior to termination.

-

-

Pathology:

-

Gross necropsy of all animals.

-

Organ weights of key organs (e.g., liver, kidneys, heart, brain, spleen, gonads).

-

Histopathological examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from all groups.

-

Quantitative Data Summary: Repeated Dose Toxicity of Ondansetron (Illustrative)

| Study Type | Species | Duration | Route | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |

| Subacute | Rat | 28 Days | Nasal | 2.16 mg/kg/day | No significant changes in body weight, hematology, or biochemistry. No histopathological findings[3]. |

| Chronic | Rat | 2 Years | Oral | 10 mg/kg/day | No evidence of carcinogenicity[4]. |

| Chronic | Mouse | 2 Years | Oral | 30 mg/kg/day | No evidence of carcinogenicity[4]. |

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are performed to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocols (Representative)

-

Fertility and Early Embryonic Development:

-

Test System: Rats.

-

Dosing: Males are dosed for a period before mating and through the mating period. Females are dosed before mating, during mating, and through implantation.

-

Endpoints: Mating performance, fertility indices, and early embryonic development to implantation.

-

-

Embryo-Fetal Development:

-

Test System: Rats and Rabbits.

-

Dosing: Dosing of pregnant females during the period of organogenesis.

-

Endpoints: Maternal toxicity, fetal viability, growth, and external, visceral, and skeletal malformations.

-

-

Pre- and Postnatal Development:

-

Test System: Rats.

-

Dosing: Dosing of pregnant females from implantation through lactation.

-

Endpoints: Maternal effects, parturition, lactation, and offspring viability, growth, development, and reproductive performance.

-

Quantitative Data Summary: Reproductive Toxicology of Ondansetron (Illustrative)

| Study Type | Species | Route | Dose Levels | Findings |

| Fertility & General Reproduction | Rat | Oral | Up to 15 mg/kg/day | No effect on fertility or reproductive performance. |

| Embryo-Fetal Development | Rat | IV | Up to 4 mg/kg/day | No evidence of impaired fertility or harm to the fetus. |

| Embryo-Fetal Development | Rabbit | IV | Up to 4 mg/kg/day | No evidence of impaired fertility or harm to the fetus. |

Genetic Toxicology

A battery of tests is conducted to determine if a drug candidate can cause genetic damage through various mechanisms.

Experimental Protocols (Representative)

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Test System: Various strains of Salmonella typhimurium and Escherichia coli.

-

Method: The compound is tested for its ability to induce mutations in these bacterial strains, with and without metabolic activation.

-

-

In Vitro Chromosomal Aberration Test:

-

Test System: Mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes).

-

Method: Cells are exposed to the drug, and chromosomal damage is assessed.

-

-

In Vivo Micronucleus Test:

-

Test System: Rodents (e.g., mice).

-

Method: The drug is administered to the animals, and bone marrow or peripheral blood is examined for the presence of micronuclei, an indicator of chromosomal damage.

-

Genetic Toxicology Profile of Ondansetron (Illustrative)

Ondansetron was found to be non-genotoxic in a standard battery of tests.

| Test | Result |

| Ames Test | Negative |

| Gene Conversion Assay (Saccharomyces cerevisiae) | Negative |

| Forward Mutation Assay (Chinese Hamster Ovary cells) | Negative |

| Human Lymphocyte Cytogenetic Assay | Negative |

| Mouse Micronucleus Test | Negative |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Core Battery of Studies

-

Central Nervous System: Assessment of effects on behavior, coordination, and other CNS functions in rodents.

-

Cardiovascular System: In vitro studies (e.g., hERG channel assay) and in vivo assessments (e.g., effects on blood pressure, heart rate, and ECG in dogs or non-human primates).

-

Respiratory System: Evaluation of effects on respiratory rate and function.

Cardiovascular Safety of Ondansetron (Illustrative)

Ondansetron has been shown to inhibit hERG K+ channels in vitro and prolong the QTc interval in a dose-dependent manner in dogs. This is a known class effect for 5-HT3 receptor antagonists and is a critical safety consideration.

Visualizations

Experimental Workflow

Signaling Pathway

References

- 1. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Foundational Research on Indisetron's Antiemetic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indisetron is a potent and selective serotonin 5-HT3 receptor antagonist developed for the prevention of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. Like other members of the "setron" class, its primary mechanism of action involves the blockade of 5-HT3 receptors, which are key mediators of the emetic reflex. This technical guide provides a comprehensive overview of the foundational research into this compound's antiemetic properties, detailing its mechanism of action, summarizing available quantitative data, and outlining typical experimental protocols used in the evaluation of 5-HT3 receptor antagonists. While specific foundational preclinical and clinical trial data for this compound is not extensively available in the public domain, this guide synthesizes the well-established principles of the 5-HT3 antagonist class to provide a robust framework for understanding this compound's pharmacological profile.

Mechanism of Action: 5-HT3 Receptor Antagonism

The antiemetic effect of this compound is mediated through its high-affinity, selective, and competitive antagonism of the 5-HT3 receptor.[1][2] These receptors are ligand-gated ion channels located on neurons of the peripheral and central nervous systems.

Peripheral Action: Chemotherapeutic agents and radiation can damage enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin (5-hydroxytryptamine, 5-HT).[2] This released serotonin binds to 5-HT3 receptors on the afferent terminals of the vagus nerve, initiating a signal that travels to the brainstem.

Central Action: The chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem is a critical site for the induction of emesis. This region is rich in 5-HT3 receptors. Vagal afferent signals, as well as circulating emetogenic substances, can activate these central 5-HT3 receptors.[2][3]

This compound, by blocking these peripheral and central 5-HT3 receptors, prevents the binding of serotonin and thereby inhibits the initiation and propagation of the emetic signal.

Signaling Pathway of 5-HT3 Receptor-Mediated Emesis and its Inhibition by this compound

Quantitative Data

While specific quantitative data for this compound from foundational studies is limited in publicly accessible literature, the following tables summarize typical data points for 5-HT3 receptor antagonists, providing a comparative context for this compound's expected pharmacological profile.

Table 1: 5-HT3 Receptor Binding Affinities of Select Antagonists

| Compound | Receptor Source | Radioligand | Ki (nM) | pKi |

| Ondansetron | Rat cerebral cortex | [3H]GR65630 | - | 8.70 |

| Cilansetron | - | - | 0.19 | - |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki.

Table 2: Comparative Efficacy of 5-HT3 Receptor Antagonists in Preclinical Models

| Compound | Animal Model | Emetogen | Route | Effective Dose Range |

| Ondansetron | Ferret | Cisplatin | IV | 0.01 - 0.1 mg/kg |

| Ondansetron | Ferret | Cyclophosphamide | SC | 0.1 - 0.5 mg/kg |

| DAU 6215 | Dog | Cisplatin | IV/PO | 0.1 - 1 mg/kg |

| DAU 6215 | Ferret | Doxorubicin | IV/PO | 0.1 - 1 mg/kg |

This table illustrates the effective dose ranges of other 5-HT3 antagonists in established animal models of chemotherapy-induced emesis. Similar models would have been used to determine the potency of this compound.

Experimental Protocols

The following sections describe the standard experimental methodologies employed in the foundational research of 5-HT3 receptor antagonists like this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of the compound for the 5-HT3 receptor.

Methodology:

-

Membrane Preparation: Homogenates of tissues rich in 5-HT3 receptors (e.g., rat cerebral cortex or cells expressing recombinant human 5-HT3 receptors) are prepared.

-

Radioligand Binding: The tissue homogenates are incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630).

-

Competitive Binding: Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the 5-HT3 receptors.

-

Separation and Quantification: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Preclinical In Vivo Efficacy Studies

Objective: To evaluate the antiemetic efficacy of the compound in animal models of emesis.

Common Animal Models:

-

Ferret: The ferret is a widely used model as it has a well-developed emetic reflex similar to humans.

-

Dog: Another common model for studying emesis due to its sensitivity to various emetogenic stimuli.

-

Suncus murinus (House Musk Shrew): Used for studying both chemotherapy-induced and motion-induced emesis.

General Protocol (Cisplatin-Induced Emesis in Ferrets):

-

Acclimatization: Animals are acclimatized to the experimental conditions.

-

Drug Administration: The test compound (this compound) or vehicle is administered via a relevant route (e.g., intravenous, oral) at various doses.

-

Emetogen Challenge: A potent emetogen, such as cisplatin, is administered to induce vomiting.

-

Observation: The animals are observed for a defined period (e.g., 4-6 hours), and the number of retches and vomits are recorded.

-

Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal antiemetic effect).

Experimental Workflow for Preclinical Antiemetic Efficacy Testing

Clinical Trials for Chemotherapy-Induced Nausea and Vomiting (CINV)

Objective: To evaluate the safety and efficacy of this compound in preventing CINV in cancer patients.

Typical Study Design:

-

Phase: Phase II or Phase III

-

Design: Randomized, double-blind, active-controlled (e.g., against ondansetron) or placebo-controlled study.

-

Patient Population: Cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.

-

Intervention: Patients are randomized to receive either this compound or the comparator drug prior to chemotherapy.

-

Endpoints:

-

Primary: Complete response rate (defined as no emetic episodes and no use of rescue medication) in the acute phase (first 24 hours) and/or delayed phase (24-120 hours) post-chemotherapy.

-

Secondary: Incidence and severity of nausea, number of emetic episodes, time to first emetic episode, and patient-reported outcomes.

-

-

Safety Assessment: Monitoring and recording of adverse events.

Conclusion

This compound's foundational antiemetic effects are rooted in its selective antagonism of 5-HT3 receptors, a mechanism shared with other successful "setron" antiemetics. While specific, publicly available quantitative data on this compound's binding affinity and in vivo potency is not as abundant as for first-generation compounds like ondansetron, the established experimental protocols for this drug class provide a clear blueprint for its development and evaluation. The preclinical and clinical methodologies outlined in this guide are the cornerstones for demonstrating the efficacy and safety of 5-HT3 receptor antagonists in the management of emesis. Further research and publication of foundational data for this compound would be beneficial for the scientific community to allow for more direct comparisons and a deeper understanding of its specific pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for Indisetron in In Vivo Rodent Studies

Note to the Reader: Extensive literature searches for in vivo rodent studies specifically utilizing indisetron yielded limited publicly available data. The information required to construct detailed application notes, protocols, and comprehensive data tables for this compound in rats and mice is not readily accessible in scientific publications.

However, as this compound is a selective 5-HT3 receptor antagonist, its mechanism of action is similar to other drugs in this class, such as ondansetron, which has been extensively studied in rodents. The following sections on the mechanism of action and the potential experimental workflows are based on the established pharmacology of 5-HT3 receptor antagonists. For quantitative data and specific protocols, information on ondansetron is provided as a representative example to guide researchers in designing their own studies for this compound, with the strong recommendation that initial dose-finding studies be conducted.

Part 1: Mechanism of Action

This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor. These receptors are ligand-gated ion channels located on peripheral and central neurons.

Antiemetic Effect: Chemotherapeutic agents and radiation therapy can cause damage to the enterochromaffin cells in the gastrointestinal tract, leading to a significant release of serotonin (5-hydroxytryptamine, 5-HT). This released serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating an emetic signal that is transmitted to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing nausea and vomiting.[1] this compound competitively blocks these 5-HT3 receptors, thereby preventing the initiation of this emetic reflex.[1]

Anxiolytic Effect: The precise mechanism for the anxiolytic effects of 5-HT3 receptor antagonists is still under investigation. However, it is hypothesized that by blocking 5-HT3 receptors in specific brain regions, such as the amygdala and hippocampus, these antagonists can modulate the release of other neurotransmitters involved in anxiety and fear responses, including dopamine and GABA.

Signaling Pathway of 5-HT3 Receptor Antagonism

Caption: Mechanism of 5-HT3 receptor antagonism by this compound.

Part 2: Data from Rodent Studies (Ondansetron as a Representative Example)

Due to the lack of specific data for this compound, the following tables summarize dosages and pharmacokinetic parameters for ondansetron in rats and mice from various studies. This information can serve as a starting point for designing experiments with this compound.

Table 1: Ondansetron Dosage in Rodent Models

| Application | Species | Dosage Range | Route of Administration | Key Findings |

| Antiemesis (Cisplatin-induced pica) | Rat | 0.5 - 1 mg/kg | Daily administration | Attenuated cisplatin-induced behavioral and cognitive impairment. |

| Anxiolysis (Elevated Plus Maze) | Mouse | 0.08 - 1.0 mg/kg | Intraperitoneal (i.p.) | Demonstrated significant anxiolytic activity. |

| Anxiolysis (Mirrored Chamber) | Mouse | 0.01 - 1.0 mg/kg | Intraperitoneal (i.p.) | Showed significant anxiolytic action compared to naive mice.[2] |

Table 2: Pharmacokinetic Parameters of Ondansetron in Rats

| Parameter | Intravenous (1, 4, 8, 20 mg/kg) | Oral (4, 8, 20 mg/kg) |

| Bioavailability (F) | N/A | ~4% |

| Tmax (Peak Plasma Time) | N/A | Not specified |

| Cmax (Max Concentration) | Dose-dependent | Dose-dependent |

| t1/2 (Half-life) | ~0.4 - 0.5 hours | ~0.4 - 0.6 hours |

| Clearance (CL) | Dose-independent | N/A |

Data compiled from studies on ondansetron pharmacokinetics in rats.

Part 3: Experimental Protocols (General Framework)

The following are generalized protocols for assessing the antiemetic and anxiolytic effects of a 5-HT3 receptor antagonist like this compound in rodents. It is crucial to conduct pilot studies to determine the optimal dose and timing for this compound.

Protocol 1: Cisplatin-Induced Emesis (Pica Model) in Rats

Objective: To evaluate the antiemetic efficacy of this compound against cisplatin-induced pica (the consumption of non-nutritive substances, an indicator of nausea in rats).

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

This compound

-

Cisplatin

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Kaolin (non-nutritive clay)

-

Standard rat chow and water

-

Metabolic cages for individual housing

Experimental Workflow:

Caption: Workflow for cisplatin-induced pica model in rats.

Protocol 2: Anxiolytic Activity in Mice (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of this compound using the elevated plus maze (EPM), a widely used behavioral test for anxiety.

Materials:

-

Male Swiss-Webster or C57BL/6 mice (20-30 g)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Positive control (e.g., diazepam)

-

Elevated plus maze apparatus

-

Video tracking software

Experimental Workflow:

Caption: Workflow for the elevated plus maze test in mice.

References

Application Notes and Protocols for Dissolving Indisetron in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and application of Indisetron for in vitro cell culture experiments. This document includes information on its mechanism of action, a summary of relevant quantitative data, and step-by-step experimental procedures.

Introduction

This compound is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. 5-HT3 receptors are ligand-gated ion channels, and their antagonists, often referred to as "setrons," are clinically used as antiemetics, particularly in the context of chemotherapy.[1] In a research setting, this compound is a valuable tool for investigating the roles of the 5-HT3 receptor in various cellular processes.

Mechanism of Action

This compound functions by competitively blocking the action of serotonin at 5-HT3 receptors. These receptors are predominantly found on neurons in both the central and peripheral nervous systems.[1] When activated by serotonin, these cation-permeable channels open, leading to a rapid influx of ions like Na+ and Ca2+, resulting in neuronal excitation. By inhibiting serotonin's binding, this compound prevents this ion influx and subsequent downstream signaling events.[1][2] This blockade modulates neurotransmission and is the basis for its therapeutic effects.

Data Presentation

Due to the limited availability of public data on the solubility of this compound, the following table includes data for the structurally and functionally similar 5-HT3 antagonist, Ondansetron, as a reference. Researchers should use this as a guideline and perform their own solubility tests for this compound.

| Property | Value | Source & Notes |

| Compound | Ondansetron Hydrochloride (Reference) | A closely related 5-HT3 antagonist. |

| Molecular Weight | 329.8 g/mol | [3] |

| Appearance | Crystalline solid | |

| Solubility in DMSO | ~20 mg/mL to 73 mg/mL | Solubility can vary based on the salt form and purity. It is recommended to use fresh, anhydrous DMSO for best results. |

| Solubility in Ethanol | ~0.5 mg/mL to 13 mg/mL | |

| Aqueous Solubility | Sparingly soluble | It is advised to first dissolve in an organic solvent like DMSO. |

| Storage (Stock Sol.) | -20°C for up to 3 months | Aliquoting is recommended to avoid multiple freeze-thaw cycles. |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM Example)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator or 37°C water bath

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

-

Calculation: Determine the mass of this compound powder required to prepare the desired stock concentration. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of approximately 330 g/mol (using Ondansetron HCl as an estimate):

-

Mass (mg) = 10 mmol/L * 0.001 L * 330 g/mol * 1000 mg/g = 3.3 mg

-

-

Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, this would be 1 mL.

-

Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

-

Sterilization (Optional): For sensitive applications, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Application of this compound to Cell Cultures

Materials:

-

Prepared this compound stock solution in DMSO

-

Cultured cells in appropriate vessels (e.g., plates, flasks)

-

Pre-warmed, complete cell culture medium

Procedure:

-

Determine Final Concentration: Decide on the final concentration(s) of this compound to be used in your experiment. This should be determined empirically for your specific cell line and assay.

-

Prepare Working Solution: Thaw an aliquot of the this compound stock solution at room temperature. Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

-

Vehicle Control: Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the experimental conditions.

-

Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

-